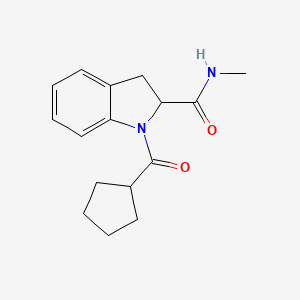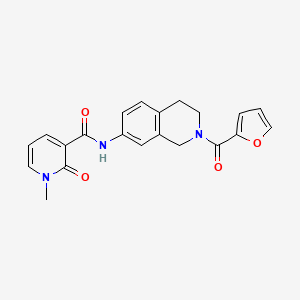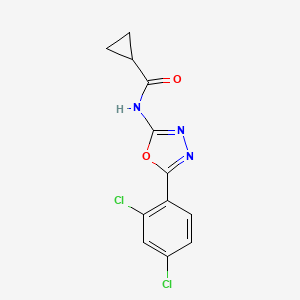
1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentanecarbonyl)-N-methylindoline-2-carboxamide, also known as CPIC, is a synthetic compound used in scientific research. It is a member of the indoline family of compounds and has been studied for its potential therapeutic applications. CPIC has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives with substituents in various positions, contributing to the development of new chemical entities with potential biological activities (Aghekyan et al., 2009).
Formation of Lactams and Lactones : It reacts with substituted propargyl alcohols to form lactams and lactones, demonstrating its versatility in organic synthesis and potential applications in drug development (Selvaraj, Debnath, & Swamy, 2019).
Gold-Catalyzed Cycloisomerization : The compound undergoes cycloisomerization under specific catalysis, leading to the formation of complex structures useful in medicinal chemistry (England & Padwa, 2008).
Biological and Pharmacological Studies
Sigma 1 Ligands : Derivatives of the compound have been studied for their potential as sigma 1 ligands, which are important in understanding various neuropsychiatric disorders (Calderon et al., 1994).
Cytotoxic Activity : Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have been synthesized using the compound and evaluated for cytotoxic activities, highlighting its relevance in cancer research (Deady et al., 2000).
Synthesis of Antihypertension Drugs : It serves as a precursor in the synthesis of antihypertension drugs, indicating its importance in the development of cardiovascular therapeutics (Peyrot et al., 2001).
Chemical and Physical Properties Studies
Aromatic Stabilization Energies : Studies on equilibrium acidities and aromatic stabilization energies of cyclic carboxamides and related structures have utilized the compound, contributing to the understanding of its chemical behavior (Bordwell & Fried, 1991).
Synthesis of Isoindolin-1-one Derivatives : The compound is involved in the synthesis of isoindolin-1-one derivatives, which are important in medicinal chemistry for their diverse biological activities (Pathare et al., 2016).
Anti-inflammatory Effects : Studies on the anti-inflammatory effects of related compounds have shown potential therapeutic applications in inflammation-related disorders (Torres et al., 1999).
Design of Novel PARP-1 Inhibitors : Quinoline-8-carboxamides, related to the compound, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1, an enzyme target in various therapeutic areas (Lord et al., 2009).
Antiproliferative Activity : Its derivatives have been evaluated for antiproliferative activity against cancer cell lines, underlining its potential in anticancer drug discovery (Lu et al., 2021).
Antimicrobial Activity : Novel derivatives have shown promising antimicrobial activity, expanding its application in the development of new antimicrobial agents (Devarasetty et al., 2019).
Propriétés
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNVFZMPUEFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)
![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)
![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)


